molecular formula C9H13NO B12873014 (R)-2-(1H-Pyrrol-1-yl)pentanal

(R)-2-(1H-Pyrrol-1-yl)pentanal

Cat. No.: B12873014
M. Wt: 151.21 g/mol
InChI Key: QLPIZKKHQJMPRJ-SECBINFHSA-N
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Description

®-2-(1H-Pyrrol-1-yl)pentanal: is an organic compound that features a pyrrole ring attached to a pentanal chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(1H-Pyrrol-1-yl)pentanal typically involves the reaction of pyrrole with an appropriate aldehyde under controlled conditions. One common method involves the use of a Grignard reagent, where pyrrole is reacted with a pentanal derivative in the presence of a catalyst to form the desired product.

Industrial Production Methods: Industrial production of ®-2-(1H-Pyrrol-1-yl)pentanal may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. This often includes the use of high-pressure systems, temperature control, and continuous monitoring of the reaction progress.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: ®-2-(1H-Pyrrol-1-yl)pentanal can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in ®-2-(1H-Pyrrol-1-yl)pentanol.

    Substitution: The compound can participate in substitution reactions where the pyrrole ring or the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Various halogenating agents and nucleophiles can be employed under controlled conditions.

Major Products:

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Alcohols such as ®-2-(1H-Pyrrol-1-yl)pentanol.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Chemistry: ®-2-(1H-Pyrrol-1-yl)pentanal is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore the potential therapeutic applications of ®-2-(1H-Pyrrol-1-yl)pentanal, particularly in the development of new drugs.

Industry: In the industrial sector, ®-2-(1H-Pyrrol-1-yl)pentanal is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-2-(1H-Pyrrol-1-yl)pentanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

  • 4-(1H-Pyrrol-1-yl)phenol
  • N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-1,3-diphenyl-1H-pyrazole-4-carboxamide

Uniqueness: ®-2-(1H-Pyrrol-1-yl)pentanal is unique due to its specific structural configuration and the presence of both a pyrrole ring and an aldehyde group

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

(2R)-2-pyrrol-1-ylpentanal

InChI

InChI=1S/C9H13NO/c1-2-5-9(8-11)10-6-3-4-7-10/h3-4,6-9H,2,5H2,1H3/t9-/m1/s1

InChI Key

QLPIZKKHQJMPRJ-SECBINFHSA-N

Isomeric SMILES

CCC[C@H](C=O)N1C=CC=C1

Canonical SMILES

CCCC(C=O)N1C=CC=C1

Origin of Product

United States

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